N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-pyridin-3-ylurea
Description
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-pyridin-3-ylurea is a urea derivative featuring two heteroaromatic rings: a pyridin-3-yl group and a 2-methyl-6-(trifluoromethyl)pyridin-3-yl moiety. The trifluoromethyl (-CF₃) substituent enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research . Its molecular formula is C₁₄H₁₂F₃N₅O, with a molecular weight of 329.28 g/mol (calculated). The urea (-NH-C(=O)-NH-) linker facilitates hydrogen bonding, which is critical for interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-3-pyridin-3-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O/c1-8-10(4-5-11(18-8)13(14,15)16)20-12(21)19-9-3-2-6-17-7-9/h2-7H,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYZJOQBFXDNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-pyridin-3-ylurea typically involves the reaction of 2-methyl-6-(trifluoromethyl)pyridine-3-amine with pyridine-3-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-pyridin-3-ylurea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-pyridin-3-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-pyridin-3-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-pyridin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyridine-linked urea derivatives. Key structural analogues and their distinguishing features are summarized below:
Key Comparative Findings
Impact of Aryl Substituents
- Replacement of the pyridin-3-yl group with chlorophenyl (e.g., 3-chloro or 4-chloro substituents) introduces halogen bonding capabilities, which may enhance interactions with hydrophobic enzyme pockets .
- The 4-methoxyphenyl variant (C₁₅H₁₄F₃N₃O₂) exhibits improved aqueous solubility due to the electron-donating methoxy (-OCH₃) group, making it more suitable for oral drug formulations .
Role of the Urea Linker Compared to morpholine-carboxamide derivatives (e.g., C₁₂H₁₄F₃N₃O₂), the urea group in the target compound forms stronger hydrogen bonds with residues like ASN142 and GLN189 in enzymatic targets, as observed in SARS-CoV-2 main protease studies . Urea derivatives generally exhibit higher binding affinities than acetamide-based analogues (e.g., 5RH3: −22 kcal/mol) due to dual NH donors in the urea moiety .
Trifluoromethyl (-CF₃) Effects The -CF₃ group in the 2-methyl-6-CF₃-pyridin-3-yl moiety increases metabolic stability and membrane permeability compared to non-fluorinated analogues (e.g., N-phenyl-N'-pyridin-3-ylurea) .
Synthetic Accessibility
- Compounds with simpler substituents (e.g., N-phenyl-N'-pyridin-3-ylurea) are easier to synthesize but lack the target specificity conferred by -CF₃ or chloro groups .
Notes
Structural-Activity Relationships (SAR)
- The trifluoromethyl group and urea linker are critical for balancing lipophilicity and target engagement. Modifications to these regions significantly alter bioactivity .
- Chlorine or methoxy substituents on the aryl ring fine-tune electronic properties and solubility .
Limitations in Current Data
- Binding affinity data for the target compound is inferred from structurally related pyridine-urea derivatives (e.g., 5RH0: −22 kcal/mol) . Direct experimental validation is needed.
Commercial Availability
- The target compound and its analogues (e.g., 4-chlorophenyl variant) are available from suppliers like ChemScene and MolCore, with purity ≥97% .
Future Directions
- Comparative pharmacokinetic studies of urea vs. carboxamide derivatives could clarify optimal linker chemistries for drug development .
Biological Activity
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-pyridin-3-ylurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
Molecular Formula: C13H11F3N4O
Molecular Weight: 300.25 g/mol
CAS Number: 1227954-85-9
The compound features a pyridine backbone with a trifluoromethyl group, which is known to enhance biological activity through electronic effects. The presence of the urea functional group further contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds featuring trifluoromethyl groups often exhibit enhanced antimicrobial properties. In a study assessing various derivatives of pyridine-based compounds, it was found that those with trifluoromethyl substituents displayed significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
Antichlamydial Activity
The compound has also been investigated for its antichlamydial properties. A study highlighted that derivatives with electron-withdrawing groups, particularly trifluoromethyl, showed promising activity against Chlamydia trachomatis. The mechanism appears to involve interference with the pathogen's metabolic pathways, making it a candidate for further development as an antimicrobial agent .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with bacterial enzymes or receptors. This interaction can disrupt critical processes such as protein synthesis or cell wall formation, leading to bacterial cell death.
Case Studies
-
In Vitro Studies:
In vitro assays demonstrated that the compound effectively inhibited the growth of various pathogenic bacteria. The results suggested that modifications to the pyridine ring could further enhance its efficacy . -
Computational Studies:
Computational modeling has been employed to predict the binding affinity of this compound to bacterial targets. These studies indicated a strong correlation between structural modifications and biological activity, emphasizing the role of the trifluoromethyl group in enhancing antimicrobial potency .
Future Directions
Given its promising biological activities, future research should focus on:
- Structure-Activity Relationship (SAR) Studies: To optimize the compound's efficacy and selectivity against targeted pathogens.
- In Vivo Studies: To evaluate pharmacokinetics, toxicity, and therapeutic potential in animal models.
- Development of Novel Formulations: To improve bioavailability and target delivery mechanisms.
Q & A
Q. What are the optimal synthetic routes for N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-pyridin-3-ylurea, and what reaction conditions yield high purity?
- Methodological Answer : The synthesis typically involves coupling pyridine-3-amine with a substituted pyridine urea precursor. A common approach is the reaction of 2-methyl-6-(trifluoromethyl)pyridin-3-amine with 3-pyridyl isocyanate under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C. Catalysts like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhance yield (70–85%). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Key intermediates, such as trifluoromethylpyridine derivatives, may require fluorination using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- LC-MS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., m/z 381 [M+H]+) and detects impurities. Use reverse-phase C18 columns with acetonitrile/water + 0.1% formic acid .
- HPLC (High-Performance Liquid Chromatography) : Quantifies purity under conditions like SMD-TFA05 (1.43 min retention time) with UV detection at 254 nm .
- NMR (1H/13C) : Assigns proton environments (e.g., pyridyl NH at δ 8.2–8.5 ppm, trifluoromethyl singlet at δ 3.9 ppm) .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., CSF1R) using fluorescence polarization (FP) or TR-FRET assays with recombinant proteins .
- Cellular Viability Assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., glioblastoma) to assess antiproliferative activity .
- TRPV1 Antagonism : Measure calcium influx in HEK293 cells expressing TRPV1 receptors using Fluo-4 AM dye .
Advanced Research Questions
Q. How do structural modifications in the pyridine rings influence the compound’s bioactivity and selectivity?
- Methodological Answer :
- Substituent Effects :
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability (e.g., analogs in show 10–100x higher TRPV1 antagonism with CF3 vs. Cl/Br) .
- Methoxy vs. Cycloalkoxy Chains : Bulky groups (e.g., cyclohexylmethoxy) improve target binding but reduce solubility. For example, compound 46 (cyclohexylmethoxy) in has higher potency (IC50 = 12 nM) than compound 43 (cyclopropylmethoxy, IC50 = 28 nM) .
- SAR Strategies : Synthesize analogs with varied substituents (e.g., 6-methyl vs. 6-fluoro) and compare activity in dose-response assays .
Q. How can conflicting data regarding the compound’s mechanism of action be resolved through experimental design?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using SPR (Surface Plasmon Resonance) for binding kinetics alongside cellular assays .
- Proteome Profiling : Employ affinity-based chemoproteomics to identify off-target interactions (e.g., kinase panels in ) .
- Structural Analysis : Co-crystallize the compound with its target (e.g., CSF1R in ) to confirm binding modes and resolve discrepancies between biochemical vs. cellular data .
Q. What computational modeling approaches predict binding affinity to target receptors?
- Methodological Answer :
- Docking Studies : Use Schrödinger Glide or AutoDock Vina to model interactions with TRPV1 or CSF1R. Focus on hydrogen bonds between urea NH and receptor residues (e.g., Glu570 in TRPV1) .
- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of the ligand-receptor complex. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR Models : Train models using descriptors like logP, polar surface area, and electrostatic potential to predict activity across analogs .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values across studies?
- Methodological Answer :
- Assay Standardization : Compare buffer conditions (e.g., Mg²⁺/ATP concentrations in kinase assays) and cell passage numbers. For example, TRPV1 IC50 varies 3x between HEK293 and CHO cells .
- Batch Analysis : Re-test legacy compounds (e.g., from ) under identical conditions to control for degradation or formulation differences.
- Meta-Analysis : Use tools like Prism to pool data from multiple studies, applying random-effects models to quantify heterogeneity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
